molecular formula C10H12O2 B14474041 4,4-Dimethyl-2H,4H-1,3-benzodioxine CAS No. 65967-53-5

4,4-Dimethyl-2H,4H-1,3-benzodioxine

Cat. No.: B14474041
CAS No.: 65967-53-5
M. Wt: 164.20 g/mol
InChI Key: MHMZZIWBLDQCIN-UHFFFAOYSA-N
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Description

4,4-Dimethyl-2H,4H-1,3-benzodioxine is an organic compound belonging to the benzodioxine family This compound features a benzene ring fused with a dioxine ring, with two methyl groups attached at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-2H,4H-1,3-benzodioxine typically involves the cyclization of appropriate precursors. One common method is the reaction of salicylic acid derivatives with acetylenic esters in the presence of copper(I) iodide and sodium bicarbonate in acetonitrile . This reaction proceeds at room temperature and yields the desired benzodioxine derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-2H,4H-1,3-benzodioxine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydrobenzodioxine derivatives.

    Substitution: Halogenated, nitrated, or sulfonated benzodioxine derivatives.

Scientific Research Applications

4,4-Dimethyl-2H,4H-1,3-benzodioxine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-2H,4H-1,3-benzodioxine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications. The pathways involved may include modulation of signal transduction, enzyme inhibition, and receptor binding.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzodioxine: Lacks the methyl groups at the 4th position.

    2,3-Dihydro-1,4-benzodioxine: A reduced form with different hydrogenation.

    1,2-Benzodioxine: An isomer with the oxygen atoms in different positions.

Uniqueness

4,4-Dimethyl-2H,4H-1,3-benzodioxine is unique due to the presence of two methyl groups at the 4th position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzodioxine derivatives and contributes to its specific applications and properties.

Properties

CAS No.

65967-53-5

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

4,4-dimethyl-1,3-benzodioxine

InChI

InChI=1S/C10H12O2/c1-10(2)8-5-3-4-6-9(8)11-7-12-10/h3-6H,7H2,1-2H3

InChI Key

MHMZZIWBLDQCIN-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2OCO1)C

Origin of Product

United States

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